Propylene glycol 2-oleate

Description

Contextualization within Glyceride and Ester Chemistry

Propylene (B89431) glycol 2-oleate is structurally related to glycerides, which are esters of glycerol (B35011) (a trihydric alcohol) and fatty acids. However, propylene glycol is a diol, containing two hydroxyl groups, which means it can form both monoesters and diesters with fatty acids. specialchem.com In the case of propylene glycol 2-oleate, one molecule of oleic acid is esterified with one molecule of propylene glycol. prepchem.com

The chemistry of propylene glycol esters, including the 2-oleate, is influenced by the properties of its constituent parts: propylene glycol and oleic acid. Propylene glycol is a small, polar molecule, while oleic acid is a long-chain unsaturated fatty acid, rendering the resulting ester amphiphilic. This dual nature underpins its functionality as a non-ionic surfactant and emulsifier, capable of reducing the surface tension between immiscible liquids like oil and water. cosmileeurope.euresearchgate.net

The synthesis of propylene glycol esters can be achieved through several routes, including the direct esterification of propylene glycol with fatty acids or the reaction of propylene oxide with a fatty acid. google.com Industrial production often involves reacting propylene glycol with fatty acids or their esters, which can result in a mixture of mono- and di-esters. google.com

Overview of Research Trajectories and Academic Significance

Contemporary research on this compound and related compounds is multifaceted, with significant academic interest in its synthesis, physical properties, and applications. A notable area of investigation is its use as a component in drug delivery systems, particularly for topical and transdermal applications. The combination of propylene glycol and oleic acid has been shown to enhance the percutaneous absorption of various drugs. nih.govresearchgate.net Propylene glycol can act as a penetration enhancer by interacting with the stratum corneum of the skin, while oleic acid can further facilitate drug transport. nih.govnih.gov

The enzymatic synthesis of propylene glycol esters, including the oleate (B1233923), is another active area of research. researchgate.netgoogleapis.com This approach is explored as a more sustainable and selective alternative to traditional chemical synthesis methods, which often require high temperatures and can produce undesirable byproducts. googleapis.com Lipases are commonly used as biocatalysts for this esterification process. researchgate.net

Furthermore, the surfactant and emulsifying properties of this compound continue to be of academic and industrial interest. Its role in the formation and stabilization of emulsions is crucial for its application in food products and cosmetics. thegoodscentscompany.comresearchgate.net Research in this area focuses on understanding the relationship between its molecular structure and its emulsifying efficacy.

Data Tables

Table 1: Chemical and Physical Properties of Propylene Glycol Oleate

| Property | Value | Reference |

| Synonyms | 2-hydroxypropyl oleate, Oleic acid, monoester with propane-1,2-diol, 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol | ewg.orgthegoodscentscompany.comflavscents.com |

| CAS Number | 1330-80-9 | thegoodscentscompany.comspecialchem.comflavscents.com |

| Molecular Formula | C21H40O3 | flavscents.com |

| Molecular Weight | 340.54 g/mol | flavscents.com |

| Appearance | Colorless to yellowish oily liquid | tiiips.com |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ethyl acetate (B1210297) | flavscents.com |

| Boiling Point | 446.8 °C (estimated) | flavscents.com |

| Flash Point | 167 °C (estimated) | flavscents.com |

Table 2: Research Findings on Propylene Glycol Oleate and Related Esters

| Research Area | Key Findings | Reference |

| Synthesis | Can be synthesized by reacting 1,2-propylene glycol with oleic acid in the presence of a p-toluenesulfonic acid catalyst. The resulting product is a mixture of isomers. | prepchem.com |

| Enzymatic Synthesis | Lipase-catalyzed synthesis of propylene glycol monooleate has been demonstrated, with yields affected by factors such as the acyl donor and organic solvent used. | researchgate.net |

| Drug Delivery | The combination of oleic acid and propylene glycol enhances the percutaneous absorption of tenoxicam. The enhancing effect is dependent on the concentrations of both components. | nih.govresearchgate.net |

| Drug Delivery | Formulations containing glycerol monooleate and propylene glycol increased the in vitro skin delivery of 5-aminolevulinic acid. | researchgate.net |

| Surfactant Properties | Functions as a non-ionic surfactant and emulsifier in cosmetic and food applications. | cosmileeurope.euthegoodscentscompany.com |

Properties

CAS No. |

364367-80-6 |

|---|---|

Molecular Formula |

C21H40O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-hydroxypropan-2-yl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h10-11,20,22H,3-9,12-19H2,1-2H3/b11-10- |

InChI Key |

JJQZUOQSKYDXCP-KHPPLWFESA-N |

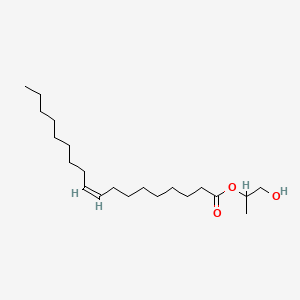

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)CO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for Propylene Glycol 2 Oleate

Esterification Pathways and Catalytic Systems

The formation of propylene (B89431) glycol 2-oleate is predominantly achieved via esterification, a reaction that can be initiated using different acyl donors and catalytic systems. These pathways include traditional chemical acylation and emerging biocatalytic approaches.

Acylation Reactions with Oleic Anhydride (B1165640) and Oleic Acid Chloride

Direct acylation of propylene glycol represents a conventional route for the synthesis of its oleate (B1233923) esters. This process can utilize highly reactive derivatives of oleic acid, such as oleic anhydride or oleic acid chloride, to facilitate the esterification.

Propylene Glycol Oleate is effectively produced through the acylation of propylene glycol with oleic anhydride. cir-safety.orgcir-safety.org Studies have shown that fatty acid anhydrides are particularly effective acyl donors for the production of monoesters. researchgate.net In one instance, using a Pseudomonas lipase (B570770) catalyst at temperatures between 160 to 180°C, oleic anhydride was used to acylate propylene glycol. cir-safety.org The use of oleic anhydride as an acyl donor with a Pseudomonas lipase resulted in a propylene glycol monooleate yield of 93.4 mM from an initial 50 mM concentration. researchgate.net

Alternatively, the reaction of propylene glycol with oleic acid chloride is a known method for producing the dioleate version of the ester. cir-safety.orgcir-safety.org These acylation reactions, using acid anhydrides and acid chlorides, are fundamental esterification pathways for producing propylene glycol esters.

Enzymatic Synthesis Approaches and Biocatalysis

Enzymatic synthesis offers a green alternative to conventional chemical methods, operating under milder conditions and often yielding products with high specificity and purity. Lipases are the primary biocatalysts employed for the esterification of propylene glycol with oleic acid.

The enzymatic synthesis of propylene glycol monooleate has been demonstrated using various lipases. For instance, an immobilized thermostable lipase was used to react oleic acid and propylene glycol in the presence of tertiary butyl alcohol and a molecular sieve at 50°C for 6 hours. googleapis.com This process achieved an ester synthesis ratio of 93.7%, with the final product containing 92.1% propylene glycol monooleate. googleapis.com

Another study investigated the use of a lipolytic enzyme (Lipolase® 100L) to catalyze the esterification of α-propylene glycol with (9Z)-octadecenoic acid (oleic acid) in a solvent-free system to produce a bio-lubricant. ekvi.lt Research using a Pseudomonas lipase showed that the choice of acyl donor significantly impacts the yield of propylene glycol monoesters. researchgate.net When using oleic acid as the acyl donor, the yield of propylene glycol monooleate was 36.2 mM, whereas using oleic anhydride increased the yield to 93.4 mM. researchgate.net

Methods have been developed that utilize lipase to produce propylene glycol monoester (PGME) compositions yielding between 40% to 70% PGMEs with less than 15% propylene glycol diester formation. google.comgoogle.com These enzymatic approaches highlight a versatile and efficient route for the production of propylene glycol 2-oleate, overcoming some of the challenges associated with traditional chemical synthesis. researchgate.net

Industrial Scale Production Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of propylene glycol oleate requires careful consideration of reactor design, process parameters, and optimization strategies to ensure efficiency, cost-effectiveness, and product quality.

Reactor Design and Performance in Propylene Glycol Oleate Production

The choice of reactor is critical for the industrial synthesis of propylene glycol esters. Different reactor types, such as batch, continuous stirred-tank reactors (CSTR), and tubular reactors, are employed depending on the specific synthetic route and desired production scale.

For batch processes, autoclave reactors are sometimes used, such as in the preparation of propylene glycol monoesters via interesterification. google.com The design of a non-isothermal continuous stirred tank reactor (CSTR) has been detailed for the production of propylene glycol from propylene oxide and water, a foundational process in the synthesis of its esters. researchgate.netresearchgate.net Such a reactor operates optimally at a specific fractional conversion to achieve desired parameters for volume, dimensions, and space time. researchgate.net In a typical CSTR-based process, propylene oxide and water are combined in a mixer before being fed to the reactor, which operates at atmospheric pressure. youtube.com

Tubular reactors, including fixed-bed downflow and plug flow (PFR) configurations, are also utilized in related chemical production. unsri.ac.idgoogle.comrsc.org For the non-catalytic hydration of propylene oxide to propylene glycol, tubular reactors connected in series are often used. google.com Simulations have shown that PFRs can yield higher conversions compared to CSTRs for propylene glycol formation. unsri.ac.idunsri.ac.id The design of these reactors, including length-to-diameter ratio, is a key factor in achieving high selectivity and yield. google.com

Impact of Reactant Ratios and Temperature on Conversion Efficiency

Optimizing reactant molar ratios and reaction temperature is crucial for maximizing the conversion efficiency and yield of propylene glycol oleate. These parameters influence reaction kinetics and equilibrium, thereby affecting the final product composition.

Reaction temperature significantly impacts the rate of esterification. For the interesterification process to produce propylene glycol monoesters, temperatures typically range from 350°F to 450°F (approximately 177°C to 232°C). google.com Another process specifies a broader temperature range of 180°C to 280°C. google.com In the enzymatic synthesis using immobilized lipase, a much milder temperature of 50°C has been reported to be effective. googleapis.com Studies on the related synthesis of propylene glycol from propylene oxide show a clear trend where an increase in reaction temperature enhances the conversion rate. unsri.ac.idunsri.ac.id

The molar ratio of reactants is another key variable. In one process for producing a monoester mixture, the preferred molar ratio of polyol (propylene glycol) to oil (triglyceride) is between 8:1 and 14:1, with a 12:1 ratio being most preferable. google.com For the synthesis of propylene glycol monooleate via the addition of propylene oxide to oleic acid, a molar ratio of 0.9 to 1.1 moles of propylene oxide per mole of oleic acid is specified. google.com

The following table summarizes the impact of these parameters on the synthesis of propylene glycol esters based on findings from various synthetic methodologies.

| Parameter | Condition | Outcome/Observation | Synthetic Method |

| Temperature | 177°C - 232°C | Effective range for reaction. | Interesterification |

| Temperature | 180°C - 280°C | Specified range for monoester production. | Esterification |

| Temperature | 50°C | Achieved 93.7% ester synthesis ratio. | Enzymatic Synthesis |

| Temperature | 24°C to 40°C | Increased temperature enhances conversion. | Propylene Glycol Synthesis |

| Reactant Ratio | 8:1 to 14:1 (Propylene Glycol:Oil) | Preferred range for monoester production. | Interesterification |

| Reactant Ratio | 0.9:1 to 1.1:1 (Propylene Oxide:Oleic Acid) | Specified range for monooleate production. | Propylene Oxide Addition |

By-product Formation and Purity Control Strategies in Synthesis

The synthesis of this compound is often accompanied by the formation of by-products and the presence of unreacted starting materials, which necessitate robust purification strategies to meet quality standards.

Direct esterification of propylene glycol with a fatty acid typically yields a mixture where the main product, the monoester, is accompanied by the diester and unreacted starting materials. google.com Similarly, interesterification of triglycerides with propylene glycol can produce a crude product containing not only propylene glycol mono- and diesters but also residual monoglycerides (B3428702) and diglycerides. google.comfao.org Other potential impurities in the final product include free propylene glycol, soaps (if an alkaline catalyst is used), and dimers or trimers of propylene glycol. fao.orgfao.org Inadequate processing can also lead to colored and odorous products. google.com

A variety of purification strategies are employed to enhance the purity of propylene glycol oleate. Molecular distillation is a key technique used to separate the monoesters from the diesters and other components, thereby increasing the concentration of the desired product. google.comfao.org Post-reaction neutralization is required to remove any acid or base catalysts, often followed by washing steps. google.comgoogle.com For instance, one process describes washing the reaction mixture with warm water multiple times. google.com

Stripping and deodorization are common final steps to remove volatile impurities, such as residual propylene glycol, and to eliminate unwanted odors. google.com This is typically carried out under vacuum at elevated temperatures. google.com Treatment with adsorbents like activated carbon or diatomaceous earth can also be used to remove color and other impurities, yielding a product with a purity of 90% or higher. google.com Further purification can be achieved through distillation to reach even higher purity levels. google.com

Advanced Analytical Characterization Techniques for Propylene Glycol 2 Oleate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the molecular structure of Propylene (B89431) Glycol 2-Oleate by probing the interactions of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in Propylene Glycol 2-Oleate. The synthesis of this compound involves the esterification of oleic acid with propylene glycol. researchgate.net The FT-IR spectrum provides evidence of this reaction by showing the appearance of characteristic ester bands and the diminution or disappearance of the carboxylic acid band from the oleic acid reactant.

Key characteristic absorption bands for this compound include:

A strong C=O stretching vibration for the ester group, typically observed around 1740 cm⁻¹. The spectrum of a related compound, methoxy (B1213986) PEG-oleate, shows a C=O stretching vibration at 1726 cm⁻¹. researchgate.net

C-O stretching vibrations for the ester linkage, usually found in the region of 1300-1000 cm⁻¹.

The characteristic C-H stretching vibrations of the aliphatic chain from the oleic acid moiety, typically seen just below 3000 cm⁻¹.

The presence of a broad O-H stretching band, which would be prominent in the reactants (propylene glycol and oleic acid) around 3300-3500 cm⁻¹, is significantly reduced in the final product, indicating the consumption of the hydroxyl and carboxylic acid groups during esterification. researchgate.net For instance, the O-H stretch in propylene glycol is observed around 3317 cm⁻¹. researchgate.net

Interactive Table 1: Key FT-IR Absorption Bands for this compound and its Precursors

| Functional Group | Reactant(s) | Wavenumber (cm⁻¹) | Product (this compound) | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | Propylene Glycol | ~3317 | Ester | - |

| O-H Stretch (Carboxylic Acid) | Oleic Acid | Broad, ~3000-3600 | Ester | - |

| C=O Stretch (Carboxylic Acid) | Oleic Acid | ~1710 | Ester | ~1740 |

| C-O Stretch | Propylene Glycol, Oleic Acid | - | Ester | ~1300-1000 |

| C-H Stretch (Aliphatic) | Oleic Acid | ~2850-2960 | This compound | ~2850-2960 |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule, thus confirming its structure.

In the ¹H-NMR spectrum of this compound, specific chemical shifts and splitting patterns are expected:

Signals corresponding to the protons of the propylene glycol moiety. For propylene glycol itself, a methyl doublet appears around 1.14 ppm. researchgate.net

Signals from the long aliphatic chain of the oleic acid moiety, including the characteristic signals for the double bond protons around 5.3 ppm.

The formation of the ester linkage results in a downfield shift of the protons on the carbon atoms adjacent to the oxygen atoms of the propylene glycol and oleic acid moieties.

For comparison, the ¹H-NMR spectrum of propylene glycol shows a methyl doublet at approximately 1.14 ppm. researchgate.net The chemical shifts in the product will be altered due to the formation of the ester bond.

Interactive Table 2: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (Propylene Glycol moiety) | ~1.2 | Doublet |

| CH₂ (Oleic Acid chain) | ~1.3-1.6 | Multiplet |

| CH₂ adjacent to C=C | ~2.0 | Multiplet |

| CH₂ adjacent to C=O | ~2.3 | Triplet |

| CH and CH₂ (Propylene Glycol moiety, esterified) | ~3.5-4.2 | Multiplets |

| CH=CH (Oleic Acid chain) | ~5.3 | Multiplet |

| Terminal CH₃ (Oleic Acid chain) | ~0.9 | Triplet |

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for quantitative analysis.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent quantification. For structural confirmation and impurity identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. researchgate.net

The choice of the GC column is critical. For the analysis of glycols and their esters, both polar and non-polar columns can be used. A polar column, such as one with a polyethylene (B3416737) glycol phase, is a traditional choice for separating polar compounds. sigmaaldrich.com However, to prevent peak tailing of compounds with hydroxyl groups, a modified polar phase or a non-polar phase like poly(dimethylsiloxane) might be more suitable. sigmaaldrich.com For instance, a study on the purity of propylene glycol monostearate, a similar compound, utilized GC for analysis. avantorsciences.com Methods for analyzing propylene glycol in various matrices often involve GC-FID. osha.gov

High-resolution gas chromatography, utilizing capillary columns, offers superior separation efficiency, allowing for the resolution of closely related compounds. This is particularly important for distinguishing between isomers of propylene glycol monooleate and for detecting trace impurities. The use of high-resolution GC can be crucial in quality control to ensure the product meets stringent purity requirements. For example, the USP-NF method for analyzing Propylene Glycol Monocaprylate specifies the use of a specific column, highlighting the importance of the chromatographic setup for achieving desired separation. shodex.com

Mass Spectrometry Techniques for Molecular Confirmation and Impurity Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to identify and quantify impurities. nih.gov

When coupled with GC (GC-MS), it provides a two-dimensional analysis where compounds are first separated by the GC and then detected and identified by the MS. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (340.54 g/mol ), although it may be weak or absent. alfa-chemistry.com More prominent will be the fragmentation pattern, which provides structural information. Key fragments would arise from the cleavage of the ester bond and fragmentation along the aliphatic chain.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is another technique that has been used to detect propylene glycol, where it is detected at protonated mass-to-charge ratios. umt.edu Analysis of trace impurities in propylene glycol has also been performed using GC-MS. nih.gov The presence of impurities such as diethylene glycol and ethylene (B1197577) glycol can also be monitored using MS techniques. nih.gov

Mechanistic Investigations of Propylene Glycol 2 Oleate Interactions

Interfacial Phenomena and Membrane Interactions

The interaction of propylene (B89431) glycol 2-oleate with biological interfaces, particularly lipid bilayers, is fundamental to its mechanism of action as a penetration enhancer. This behavior is largely governed by the distinct properties of its constituent parts: the hydrophilic propylene glycol headgroup and the lipophilic oleate (B1233923) tail.

While direct molecular dynamics (MD) simulations specifically for propylene glycol 2-oleate are not extensively detailed in the provided literature, the behavior of its parent compound, propylene glycol (PG), in lipid bilayer systems has been thoroughly investigated and offers significant insight. nih.gov MD simulations are powerful computational techniques used to model the physical movements of atoms and molecules, providing a view of membrane dynamics at the atomic level. nih.govresearchgate.net

Studies on model stratum corneum (SC) lipid bilayers, which are crucial for the skin's barrier function, show that PG molecules tend to localize in the hydrophilic headgroup regions at the bilayer-water interface. nih.govnih.gov This positioning allows PG to form hydrogen bonds with the lipid headgroups, such as ceramides (B1148491) and fatty acids, effectively competing with and displacing water molecules. nih.govacs.org

Simulations on various phospholipid bilayers, like 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), corroborate these findings. acs.org At higher concentrations, PG has been shown to penetrate deeper into the hydrocarbon region of the membrane and can even induce the formation of transient pores. nih.govacs.org The oleate portion of this compound, being a long, unsaturated fatty acid chain, would be expected to insert into the hydrophobic core of the lipid bilayer, while the propylene glycol moiety anchors at the polar interface.

The interaction of propylene glycol with lipid bilayers leads to significant changes in membrane structure and order. By positioning itself at the interface and within the upper portion of the lipid tails, PG disrupts the tight, ordered packing of the lipids. acs.org This disruption causes a lateral expansion of the membrane, observed as an increase in the average area per lipid. nih.gov

| Property | Observed Effect | Mechanism | References |

|---|---|---|---|

| Localization | Aggregates in the hydrophilic headgroup region at the bilayer interface. | Hydrogen bonding with lipid headgroups and water. | nih.govnih.gov |

| Lipid Packing | Disrupts tight lateral packing of lipids. | Intercalates into the headgroup regions, causing steric hindrance. | nih.govacs.org |

| Area Per Lipid | Increases. | Lateral expansion of the membrane to accommodate PG molecules. | nih.gov |

| Bilayer Thickness | Decreases. | Consequence of increased area per lipid and tail disorder. | acs.org |

| Lipid Tail Order | Decreases (disorders the tails). | Increases mobility and flexibility of the acyl chains. | nih.govnih.govresearchgate.net |

| Pore Formation | Can induce transient water pores at higher concentrations. | Significant membrane perturbation and dehydration of headgroups. | nih.govacs.org |

The structural changes induced by propylene glycol and its derivatives are directly linked to their function as chemical penetration enhancers. By disordering the lipid matrix of the stratum corneum, these molecules compromise its barrier function, facilitating the transport of other molecules across the skin. nih.gov

The increased membrane fluidity and creation of free volume within the bilayer lower the energy barrier for the diffusion of permeants. researchgate.net Furthermore, studies combining oleic acid and propylene glycol have demonstrated an ability to extract lipids from the stratum corneum, creating more direct pathways for permeation. nih.gov The reorganization of lipid domains following this extraction helps molecules like PG to penetrate deeper into dermal tissues. nih.gov MD simulations have confirmed that by interacting with the bilayer interface, PG enhances the permeation of small molecules like water. nih.govnih.gov Therefore, this compound, which combines both moieties, is structured to effectively disrupt biological barriers like the skin and enhance molecular permeation.

Rheological Behavior in Complex Formulations

This compound, an ester of oleic acid and propylene glycol, functions as a lipophilic, non-ionic surfactant and emulsifier. Its incorporation into complex formulations, such as creams and lotions, is intended to influence the product's physical stability and texture. The rheological properties of these formulations—which encompass viscosity, flow behavior under stress, and viscoelastic characteristics—are critical for product performance, including spreadability, sensory feel, and shelf-life stability. However, detailed, publicly available research findings and specific quantitative data on the rheological impact of this compound are scarce.

Most available research focuses on the broader category of propylene glycol esters or the individual components rather than specifically on the 2-oleate isomer. For instance, studies on propylene glycol monostearate in drilling fluid emulsions have shown it induces shear-thinning behavior and contributes to properties like yield value and gel strength. researchgate.net While this suggests that other propylene glycol fatty acid esters can be effective rheology modifiers, it is not direct evidence for the oleate variant.

Generally, the rheology of cosmetic and pharmaceutical creams is non-Newtonian. nih.govanton-paar.com These formulations are often designed to be shear-thinning, meaning their viscosity decreases under the stress of application (e.g., rubbing onto skin), which allows for easy spreading. wikipedia.org Upon removal of the stress, they should recover viscosity to ensure they remain on the site of application. This behavior is governed by the complex interactions between the oil phase, water phase, and the network of emulsifiers and thickeners.

While propylene glycol itself is a well-documented solvent that can alter the viscosity of formulations, researchgate.net the specific contribution of its esterification with oleic acid at the secondary hydroxyl group (2-position) to the rheological matrix of a complex formulation is not well-documented in scientific literature. Without specific studies, the precise effect of this compound on parameters such as apparent viscosity, yield stress, and thixotropy in complex formulations cannot be detailed with quantitative data.

A comprehensive search of scientific literature and chemical databases did not yield specific research findings or data tables detailing the rheological behavior of this compound in complex formulations. The information presented is based on the behavior of structurally related compounds and general principles of formulation rheology.

Computational Chemistry and Molecular Modeling of Propylene Glycol 2 Oleate Systems

Force Field Development and Validation for Propylene (B89431) Glycol and its Esters

The accuracy of molecular dynamics (MD) simulations hinges on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. The development of a robust force field for propylene glycol esters like the 2-oleate isomer requires a systematic, multi-stage process.

Force Field Development: The process typically begins by selecting a base force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations), CHARMM, or AMBER, which have well-established parameters for common functional groups. researchgate.netnih.gov For novel or complex molecules, these standard parameters must be refined. In the case of propylene glycol, researchers have developed new force field models by refining OPLS potentials using quantum chemical calculations to better match experimental data like liquid densities and self-diffusion coefficients. researchgate.netnih.gov This process involves:

Quantum Mechanics (QM) Calculations: Determining equilibrium bond lengths, angles, and torsional energy landscapes for the molecule and its fragments. vanderbilt.edu

Parameter Fitting: Adjusting the force field parameters (e.g., bond-stretching, angle-bending, and dihedral constants, as well as non-bonded Lennard-Jones parameters and partial atomic charges) to reproduce the QM calculations and key experimental bulk properties. researchgate.netvanderbilt.edu

Force Field Validation: Once developed, the new force field must be rigorously validated by comparing the results of MD simulations against a wide range of experimental data not used during the parameterization. For propylene glycol, validation has been performed by simulating various physicochemical properties over a large temperature range (e.g., 293.15 K to 373.15 K). researchgate.netnih.gov The goal is to ensure the model's transferability and accuracy in predicting different properties under various conditions.

Below is a table summarizing properties used for the validation of a new propylene glycol force field. researchgate.netnih.gov

| Property | Description | Importance for Validation |

| Density | Mass per unit volume. | A fundamental property that tests the accuracy of the model's intermolecular distances and packing efficiency. |

| Enthalpy of Vaporization | The energy required to transform a liquid into a gas. | Validates the strength of the intermolecular attractive forces in the simulation. |

| Self-Diffusion Coefficient | A measure of the translational mobility of molecules. | Tests the dynamic behavior and frictional forces experienced by molecules in the liquid phase. |

| Shear Viscosity | A fluid's resistance to flow. | A critical test of the model's ability to reproduce transport properties, which are highly dependent on intermolecular interactions. |

| Surface Tension | The energy required to increase the surface area of a liquid. | Evaluates the model's description of the liquid-vapor interface and cohesive energy. |

| Isothermal Compressibility | The relative volume change in response to a pressure change. | Assesses the accuracy of the potential energy surface with respect to volume fluctuations. |

The development of a machine-learned force field, such as a charge recursive neural network (QRNN) model, presents an alternative to classical force fields. These models, trained on DFT calculations, have shown promise in capturing dynamic properties like self-diffusivity for ethylene (B1197577) glycol oligomers more accurately than traditional force fields like OPLS. nih.gov This approach could provide a more accurate pathway for simulating large systems of propylene glycol esters. nih.gov

Simulation of Intermolecular Interactions and Aggregation Behavior

Molecular dynamics simulations are exceptionally well-suited for exploring the complex intermolecular interactions and self-assembly of molecules like propylene glycol 2-oleate. As an amphiphilic ester, it possesses both a hydrophilic propylene glycol head and a lipophilic oleate (B1233923) tail, suggesting a rich variety of interaction and aggregation behaviors.

Intermolecular Interactions: Simulations can reveal the specific nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern the molecule's behavior in solution. Studies on propylene glycol in aqueous solutions show that it can act as a hydrogen bond breaker, reducing the intermolecular interactions of the surrounding molecules. researchgate.net All-atom MD simulations of propylene glycol-water mixtures have been used to investigate the micro-solvation structures. chemrxiv.orgchemrxiv.org These studies use radial distribution functions (RDFs) to quantify the probability of finding one atom at a certain distance from another, revealing the structure of the solvation shell. chemrxiv.orgchemrxiv.org For instance, simulations show that at high concentrations, propylene glycol can regulate the stability of the water network around a solute, influencing its solubility. chemrxiv.orgchemrxiv.org

Aggregation Behavior: The dual nature of propylene glycol oleate suggests it can form aggregates, such as micelles, in certain solvents. While direct simulation studies on this compound aggregation are not prominent, research on similar systems provides a clear blueprint. For example, small-angle neutron scattering (SANS) experiments have shown that nonionic surfactants can form aggregates in glycol solvents, and that the extent of this aggregation can be controlled by altering the solvent composition (e.g., ethylene glycol vs. propylene glycol). nih.gov

Computational techniques like MD and dissipative particle dynamics (DPD) are used to simulate such aggregation. nih.gov DPD, a mesoscale simulation method, is particularly effective for studying the formation of larger structures over longer timescales. mdpi.com These simulations can predict critical parameters related to aggregation. nih.gov

Key parameters that can be investigated through simulation include:

Concentration Profile: Shows the distribution of different molecular species within the simulation box, identifying the formation of distinct phases or aggregate cores. nih.gov

Interfacial Tension: The energy at the interface between two phases (e.g., an oil-like aggregate and a water-based solvent), which is crucial for understanding emulsification. nih.gov

Flory-Huggins Chi Parameter (χ): A parameter that describes the interaction energy between different components in a mixture, indicating miscibility or the tendency to phase-separate. nih.gov

Prediction of Thermophysical Parameters via Computational Methods

Computational methods offer a powerful, cost-effective alternative to experimental measurements for determining the thermophysical properties of materials. MD simulations and machine learning models are at the forefront of these predictive techniques.

By simulating a system of molecules in a virtual box under defined conditions (temperature, pressure), MD can be used to calculate a variety of bulk properties. The accuracy of these predictions is directly tied to the quality of the force field used. researchgate.net For example, simulations have been used to determine the thermal conductivity of propylene glycol-based nanofluids, showing good agreement with experimental data. techscience.comresearchgate.net

More advanced approaches utilize machine learning, such as Artificial Neural Networks (ANNs), trained on large datasets from either experiments or high-fidelity simulations. nsf.gov An ANN can be trained to predict a property like thermal conductivity based on input parameters such as composition and temperature. nsf.gov This method has been successfully applied to predict the thermal conductivity of water-glycol mixtures with high accuracy. nsf.gov

The table below outlines key thermophysical parameters and the computational methods used for their prediction in systems containing propylene glycol.

| Thermophysical Parameter | Computational Method | System Studied | Significance |

| Thermal Conductivity | MD Simulation, Artificial Neural Networks (ANN) | Propylene Glycol/Water Mixtures, PG-based Nanofluids | Essential for heat transfer applications. techscience.comnsf.govtechscience.cn |

| Viscosity | MD Simulation | PG-based Nanofluids | Determines fluid flow behavior and is critical for lubricant and hydraulic fluid applications. techscience.comresearchgate.net |

| Density | MD Simulation | Pure Propylene Glycol | A fundamental property reflecting molecular packing, essential for process design. researchgate.netnih.gov |

| Self-Diffusivity | MD Simulation | Pure Propylene Glycol, Ethylene Glycol Oligomers | Characterizes molecular mobility and relates to mass transfer rates. researchgate.netnih.gov |

| Specific Heat | MD Simulation | Ethylene Glycol Oligomers | Indicates the material's ability to store thermal energy. nih.gov |

Reaction Pathway Modeling and Kinetic Simulations

Understanding the synthesis of this compound, typically via the esterification of propylene glycol with oleic acid, can be greatly enhanced through computational modeling. These simulations can elucidate reaction mechanisms, predict reaction rates, and help optimize process conditions.

Reaction Pathway Analysis: Quantum mechanics calculations can be used to map the potential energy surface of the esterification reaction. This allows for the identification of transition states, intermediate structures, and the calculation of activation energies for different proposed pathways. This information is crucial for determining the most likely reaction mechanism (e.g., whether it follows an LHHW, ER, or PH model).

Kinetic Simulations: Kinetic modeling aims to mathematically describe the rate of the reaction as a function of variables like temperature, reactant concentrations, and catalyst loading. For the esterification of propylene glycol with various acids, several kinetic models have been successfully applied. preprints.orgresearchgate.netresearchgate.net

Pseudo-homogeneous (PH) Model: A simpler model that assumes the reaction mixture is a single phase, neglecting adsorption effects on the catalyst surface. preprints.orgmdpi.com

Eley-Rideal (ER) Model: Assumes that one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk fluid. preprints.orgresearchgate.net

Langmuir-Hinshelwood-Hogen-Watson (LHHW) Model: A more complex model where both reactants must adsorb onto adjacent active sites on the catalyst surface before the reaction can occur. This model often provides the best fit for heterogeneous catalytic reactions. preprints.orgresearchgate.net

Studies on the synthesis of propylene glycol methyl ether acetate (B1210297) found that the LHHW model was the most consistent with experimental data, indicating a surface-reaction-controlled process. preprints.orgresearchgate.net Such studies provide key kinetic parameters that are essential for industrial reactor design and simulation. unsri.ac.id

The table below summarizes the kinetic models and parameters derived from studies on the synthesis of propylene glycol esters. preprints.orgresearchgate.netresearchgate.net

| Kinetic Model | Description | Key Findings from PG Esterification Studies |

| Pseudo-homogeneous (PH) | Assumes reaction occurs in the bulk fluid phase; ignores adsorption phenomena. | Used to correlate experimental data for some esterification systems. researchgate.net |

| Eley-Rideal (ER) | One reactant adsorbs on the catalyst surface, reacting with a non-adsorbed reactant. | Found to be the best fit for the esterification of acrylic acid with propylene glycol using an Amberlyst-15 catalyst. researchgate.net |

| Langmuir-Hinshelwood-Hogen-Watson (LHHW) | All reactants adsorb onto the catalyst surface prior to reaction. | Provided the most consistent fit for the synthesis of propylene glycol methyl ether acetate, with a calculated apparent activation energy of 62.0 kJ/mol. preprints.orgresearchgate.net |

By applying these computational methodologies, a detailed, molecular-level understanding of this compound can be achieved, from its fundamental physical properties to its synthesis and interactions in complex systems.

Advanced Applications and Formulation Science Perspectives

Role as an Emulsifier and Stabilizer in Non-Pharmacological Systems

Propylene (B89431) glycol 2-oleate, a monoester of propylene glycol and oleic acid, functions as a lipophilic, nonionic surfactant. thegoodscentscompany.comresearchgate.net Its molecular structure, featuring both a hydrophilic propylene glycol head and a lipophilic oleic acid tail, allows it to reduce the surface tension between immiscible liquids like oil and water, making it an effective emulsifier and stabilizer in various non-pharmacological systems. cosmileeurope.eu

Within the food industry , while the broader class of propylene glycol fatty acid esters (PGFEs) is well-established, the specific use of propylene glycol 2-oleate is less commonly detailed than its stearate (B1226849) counterpart. researchgate.netcnchemsino.comchemvera.com Generally, PGFEs are recognized as effective emulsifiers and stabilizers. wikipedia.orgfda.gov They are particularly valued for their ability to create stable water-in-oil emulsions. chemvera.com For instance, propylene glycol monostearate (PGMS) is known for its excellent foaming and emulsifying properties in products like cakes, ice cream, and whipped toppings. cnchemsino.comcnadditives.com It helps to improve texture, increase volume, and extend shelf life by stabilizing air bubbles and preventing the coalescence of dispersed droplets. researchgate.netchemvera.com Propylene glycol oleate (B1233923), sharing the fundamental properties of a PGFE, would be expected to perform a similar role in creating and stabilizing emulsions, particularly in systems with a high-fat content. chemvera.commade-in-china.com

The effectiveness of propylene glycol esters as emulsifiers is often enhanced when used in combination with other emulsifiers, such as monoglycerides (B3428702), to achieve a synergistic effect. chemvera.commade-in-china.com The lipophilic nature of these esters, indicated by a low hydrophile-lipophile balance (HLB) value, makes them particularly suitable for oil-based systems. chemvera.com

Table 1: Applications of Propylene Glycol Esters as Emulsifiers and Stabilizers

| Industry | Application | Function |

| Cosmetics | Creams, Lotions | Emulsifier, Skin Conditioning, Surfactant thegoodscentscompany.comresearchgate.netspecialchem.com |

| Food | Cakes, Whipped Toppings, Margarine | Emulsifier, Stabilizer, Aerating Agent cnchemsino.comchemvera.comcnadditives.com |

Integration in Advanced Lubricant Formulations and Other Materials

This compound and related esters are incorporated into advanced lubricant formulations due to their multifunctional properties, acting as emulsifiers, boundary lubricants, and solubilizers. ivanhoeind.com Their surfactant nature is particularly valuable in the formulation of metalworking fluids and industrial lubricants. thegoodscentscompany.com

In metalworking fluids , which are crucial for cooling and lubricating metal surfaces during machining processes, emulsifiers are essential for creating stable mixtures of oil and water. google.com Propylene glycol esters can function as co-emulsifiers, often used in conjunction with higher HLB (hydrophile-lipophile balance) emulsifiers to form stable emulsions of metalworking concentrates. ivanhoeind.com These esters also contribute to boundary lubrication, which is critical under high-pressure conditions where direct metal-to-metal contact might occur. ivanhoeind.com

Furthermore, the use of propylene glycol oleate extends to various industrial lubricants . thegoodscentscompany.com It can be found in formulations for hydraulic fluids and as a component in textile soaps and cutting oil concentrates. saiper.com The ability of these esters to solubilize other additives is also a key advantage in creating homogeneous and effective lubricant blends. ivanhoeind.com

Beyond lubricants, propylene glycol esters are utilized in other industrial materials. In the production of paints and coatings , they can act as emulsifiers. echemi.com They are also used in the manufacturing of plastics, such as unsaturated polyester (B1180765) resins, and in liquid detergents. repsol.com

Table 2: Functional Roles of Propylene Glycol Oleate in Lubricants and Materials

| Application Area | Primary Function | Specific Benefit |

| Metalworking Fluids | Co-emulsifier, Boundary Lubricant ivanhoeind.com | Forms stable emulsions, provides lubrication under high pressure. ivanhoeind.com |

| Industrial Lubricants | Emulsifier, Solubilizer thegoodscentscompany.comivanhoeind.com | Creates stable lubricant blends, dissolves other additives. ivanhoeind.com |

| Hydraulic Fluids | Component saiper.com | Contributes to the overall fluid properties. saiper.com |

| Paints & Coatings | Emulsifier echemi.com | Ensures stable mixture of components. echemi.com |

| Plastics Production | Building Block repsol.com | Used in the synthesis of unsaturated polyester resins. repsol.com |

Research on Performance in Specialized Industrial Systems

Research into the performance of propylene glycol esters in specialized industrial systems often focuses on optimizing formulations for specific performance characteristics, such as lubricity, stability, and environmental compatibility.

In the field of metalworking fluids , research has explored the use of various esters, including those based on propylene glycol, to enhance performance. For example, a patent for a fully-synthetic cutting fluid describes the use of polyethylene (B3416737) glycol monooleate as a lubricating agent. wipo.int While not propylene glycol oleate, this highlights the industry's interest in oleic acid esters for their lubricating properties. The goal of such research is often to develop environmentally friendly and biodegradable cutting fluids with excellent lubricating, anti-rust, and anti-corrosion functions. wipo.int

Investigations into lubricant emulsifiers have shown that glycerol (B35011) esters, which share functional similarities with propylene glycol esters, act as effective co-emulsifiers and boundary lubricants. ivanhoeind.com They work in synergy with other surfactants to create stable emulsions in metalworking concentrates. ivanhoeind.com This principle of co-emulsification is a key area of research for developing highly stable and effective industrial fluids.

Further research has looked into the broader applications of propylene glycol and its derivatives in industrial settings. Propylene glycol itself is used as a heat transfer medium, a viscosity control agent, and a corrosion inhibitor. repsol.com Its derivatives, like the oleate ester, build upon these properties with enhanced lubricity and emulsification capabilities.

The development of environmentally friendly lubricants is a significant driver of research. Ester-based lubricants, including those derived from vegetable oils and their corresponding fatty acids like oleic acid, are often favored for their biodegradability. mosselman.eu Research in this area aims to balance performance requirements with environmental considerations, a domain where this compound could offer a favorable profile.

Table 3: Research Focus on Propylene Glycol Esters in Industrial Systems

| Research Area | Objective | Key Findings/Focus |

| Metalworking Fluids | Enhance lubricity and stability, improve environmental profile. | Oleic acid esters provide good lubrication; focus on biodegradable and high-performance formulations. wipo.int |

| Lubricant Emulsifiers | Optimize emulsion stability and performance. | Co-emulsification with other surfactants is a key strategy for creating stable concentrates. ivanhoeind.com |

| Biodegradable Lubricants | Develop environmentally friendly alternatives to mineral oil-based products. | Ester-based lubricants from renewable sources are a primary focus. mosselman.eu |

Regulatory Science and Compliance Frameworks for Industrial Use of Propylene Glycol Oleate

International and National Regulatory Standards for Chemical Substances

Propylene (B89431) Glycol Oleate (B1233923), an ester of propylene glycol and oleic acid, is subject to a variety of regulatory frameworks depending on the region and its intended application, which ranges from cosmetics to industrial uses like plasticizers and surfactants. nih.govcir-safety.org Its regulatory status is established through inventories and standards set by national and international bodies. A key aspect of compliance is the proper identification of the substance.

Chemical Identity

| Identifier | Value |

|---|---|

| Chemical Name | Propylene Glycol Oleate / 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol |

| CAS Number | 1330-80-9 cosming.comspectrumchemical.com |

| EC Number | 215-549-3 nih.govcosming.com |

The regulatory status of Propylene Glycol Oleate is listed on numerous chemical inventories across the globe, which is a prerequisite for its manufacture or import into these regions.

Inventory and Regulatory Status

| Region/Authority | Inventory/Status | Details |

|---|---|---|

| European Union | REACH / CosIng | The compound is listed on the European inventory (EINECS). knowde.com Under the REACH regulation, it must be registered if manufactured or imported in quantities over one metric ton per year. trade.gov It is also listed in the EU's CosIng database for cosmetic ingredients. knowde.comterchemicals.com According to the ECHA C&L Inventory, a large majority of notifiers (93.7%) indicate that the substance does not meet GHS hazard criteria. nih.gov |

| United States | TSCA / CIR | Propylene Glycol Oleate is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, making it an "active" chemical for commerce in the U.S. nih.gov The Cosmetic Ingredient Review (CIR) Expert Panel assessed its safety and concluded it is safe as used in cosmetic formulations. cir-safety.org |

| Canada | Domestic Substances List (DSL) | The substance is listed on the DSL, allowing its use in Canada. knowde.comevonik.comknowde.com |

| Australia | Australian Inventory of Industrial Chemicals (AIIC) | The chemical is listed on the AIIC, permitting its introduction into Australia. nih.govevonik.com |

| China | Inventory of Existing Chemical Substances in China (IECSC) | Listed on the IECSC for use in China. knowde.comulprospector.com |

| Japan | Existing and New Chemical Substances (ENCS) | Listed on the ENCS inventory. ulprospector.com |

| Other Regions | Various | Also listed on inventories for Korea (KECI/KECL), the Philippines (PICCS), and Taiwan (TCSI). ulprospector.comulprospector.com |

Compliance Requirements for Manufacturing, Import, and Export

Compliance for the trade and manufacture of Propylene Glycol Oleate involves adhering to specific, often complex, regulatory procedures that vary by jurisdiction. These requirements are primarily enforced through comprehensive chemical management legislation like REACH in Europe and TSCA in the United States.

For manufacturers and importers in the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is the central framework. trade.gov Any entity manufacturing or importing Propylene Glycol Oleate in quantities exceeding one metric ton per year must submit a registration dossier to the European Chemicals Agency (ECHA). trade.govtrade.gov U.S. companies or other non-EU suppliers must rely on a European-based partner or appoint an "Only Representative" to handle REACH obligations. trade.gov Furthermore, the Classification, Labelling and Packaging (CLP) Regulation requires that all hazardous substances are appropriately classified and labeled before being placed on the market. trade.gov

For exports from the EU, the Prior Informed Consent (PIC) Regulation (EU No 649/2012) governs certain hazardous chemicals. surplus-inter.comeuropa.eu It requires exporters to notify ECHA before shipping chemicals listed in its annexes, ensuring the importing country consents to the shipment. surplus-inter.comeuropa.eu While Propylene Glycol Oleate is generally not classified as hazardous, manufacturers must ensure compliance if any impurities or specific formulations meet the hazard criteria. nih.gov

In the United States , the Toxic Substances Control Act (TSCA) is the primary legislation. surplus-inter.com Under TSCA section 12(b), exporters must notify the Environmental Protection Agency (EPA) if they intend to ship chemicals that are subject to certain EPA rules or orders. surplus-inter.com

For all international trade, comprehensive documentation is critical. A Safety Data Sheet (SDS) must be provided, containing information on the substance's properties, hazards, and safe handling procedures. Labeling must be compliant with the destination country's regulations, such as GHS (Globally Harmonized System of Classification and Labelling of Chemicals) standards. surplus-inter.com

Documentation and Quality Assurance Protocols in Industrial Production

Quality assurance in the industrial production of Propylene Glycol Oleate is essential for ensuring product consistency, purity, and compliance with regulatory standards. This is achieved through robust quality control systems and adherence to Good Manufacturing Practices (GMP). diplomatacomercial.comrepsol.com

The production of propylene glycol esters typically involves the reaction of propylene glycol with a fatty acid (in this case, oleic acid) or its anhydride (B1165640), followed by purification. cir-safety.org Quality assurance protocols are integrated into each step:

Raw Material Verification: Sourcing and testing of starting materials, such as propylene glycol and oleic acid, to ensure they meet required purity specifications. diplomatacomercial.com

Process Monitoring: The manufacturing process is continuously monitored to control reaction conditions (e.g., temperature, pressure) and ensure the desired esterification is achieved. diplomatacomercial.com

Purification and Analysis: After the reaction, the product undergoes purification steps, such as vacuum stripping or distillation, to remove unreacted starting materials, by-products, and catalysts. cir-safety.org

Final Product Testing: The final batch of Propylene Glycol Oleate is tested to confirm its identity and purity. Analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often employed to detect and quantify the main component, residual reactants, and any potential impurities. diplomatacomercial.com

Documentation is a cornerstone of GMP. pharmaoffer.com It includes detailed records of each production batch, from raw materials used to the final quality control test results. A Certificate of Analysis (CoA) is a key document that summarizes the specifications and test results for a specific batch, confirming it meets the required quality standards. pharmaoffer.com

Environmental Regulatory Considerations for Industrial Discharges

The environmental impact of industrial discharges containing Propylene Glycol Oleate is a significant regulatory concern. While the compound itself is not considered highly toxic to aquatic organisms, its degradation process can affect water quality. nih.govwikipedia.org

The primary environmental consideration for propylene glycol and its esters is their high biochemical oxygen demand (BOD). wikipedia.org When these substances are discharged into water systems, microorganisms consume dissolved oxygen as they biodegrade the chemical. wikipedia.org A large discharge can lead to a rapid depletion of dissolved oxygen in the water, which can be harmful to aquatic life. wikipedia.org

Propylene glycol, the precursor, is known to be readily biodegradable in water and soil and is not expected to persist or bioaccumulate. nih.govwikipedia.orgcdc.gov Its esters are also expected to be biodegradable. scribd.com However, because of the high BOD, industrial facilities using Propylene Glycol Oleate must manage their wastewater carefully.

Regulatory frameworks such as the U.S. Clean Water Act establish effluent guidelines for various industrial categories to control the discharge of pollutants into surface waters and to Publicly Owned Treatment Works (POTWs). epa.gov Facilities are typically required to:

Pre-treat industrial wastewater to reduce the concentration of organic compounds before discharge into a municipal sewer system.

Monitor their effluent for parameters such as BOD, Chemical Oxygen Demand (COD), and total suspended solids.

Comply with the discharge limits set in their environmental permits to prevent interference with wastewater treatment plant operations or harm to the receiving water body. epa.gov

Therefore, while Propylene Glycol Oleate has a favorable environmental profile in terms of toxicity and persistence, its potential to create a high oxygen demand in wastewater necessitates strict control over industrial discharges.

Future Research Directions and Emerging Paradigms for Propylene Glycol 2 Oleate

Development of Novel and Sustainable Synthesis Routes

The traditional synthesis of propylene (B89431) glycol esters, including the 2-oleate, often involves direct esterification of propylene glycol with fatty acids or transesterification with oils and fats at high temperatures, sometimes with catalysts like sodium hydroxide. google.com While effective, these methods present challenges related to energy consumption and the generation of by-products. google.com Future research is increasingly focused on developing greener and more sustainable synthesis pathways.

A significant area of development is the use of enzymatic catalysis. Lipases, for instance, can catalyze the esterification reaction under milder conditions, leading to higher specificity and potentially reducing the formation of unwanted by-products. Research has shown that the yield of propylene glycol monoesters is significantly affected by the choice of acyl donors, with fatty acid anhydrides showing higher yields than fatty acids when using an anhydrous enzyme. researchgate.net For example, the synthesis of propylene glycol monooleate with fatty acid anhydrides as the acyl donor reached a yield of 93.4 mM, compared to 36.2 mM with fatty acids. researchgate.net

Another sustainable approach involves utilizing bio-based feedstocks. There is growing interest in producing propylene glycol from renewable resources like glycerol (B35011), a byproduct of biodiesel production. azom.comresearchgate.netnih.gov Researchers have successfully developed catalysts that can efficiently convert glycerol derivatives into propylene. azom.com This bio-based propylene can then be used to synthesize propylene glycol, which in turn can be esterified to form propylene glycol 2-oleate, creating a more sustainable end-to-end process. A new route for synthesizing propylene oxide from bio-glycerol derived propylene glycol has also been demonstrated, which could be adapted for ester synthesis. nih.gov

Future work will likely focus on optimizing these enzymatic and bio-based routes, improving catalyst efficiency, and scaling up these processes for industrial application. The goal is to create economically viable and environmentally benign methods for producing this compound.

Table 1: Comparison of Synthesis Routes for Propylene Glycol Esters

| Synthesis Route | Description | Advantages | Challenges |

| Traditional Chemical Synthesis | Direct esterification or transesterification at high temperatures with a chemical catalyst. google.com | Well-established, high conversion rates. | High energy consumption, potential for by-products, use of harsh catalysts. google.com |

| Enzymatic Synthesis | Utilizes lipases to catalyze esterification under mild conditions. researchgate.net | High specificity, lower energy use, environmentally friendly. | Enzyme cost and stability, slower reaction rates compared to chemical methods. |

| Bio-based Feedstock Route | Synthesis from renewable resources like glycerol. azom.comnih.gov | Reduces reliance on fossil fuels, potential for a circular economy. | Requires efficient catalysts for conversion, process optimization for economic viability. azom.com |

Advancement in Characterization Methodologies for Complex Matrices

This compound is frequently used in complex formulations such as cosmetics, pharmaceuticals, and food products. researchgate.netcosmileeurope.eu Characterizing the ester within these matrices is crucial for quality control and understanding its function. Current analytical methods primarily rely on gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS). cdc.gov Sample preparation often involves steps like derivatization, esterification, and extraction. cdc.gov

However, the complexity of the matrices can interfere with these analyses. Future research is aimed at developing more robust and sensitive characterization methodologies. Advanced chromatographic techniques, such as two-dimensional gas chromatography (GCxGC), could provide enhanced separation and identification of the ester and its related compounds in intricate mixtures.

Solid-state characterization techniques are also becoming increasingly important, particularly in understanding how this compound interacts with other components to form specific structures. Techniques like Powder X-ray Diffractometry (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) have been used to characterize crystalline solvates of propylene glycol esters in lipid-based formulations. nih.gov These methods help in identifying different polymorphic forms and understanding the physical stability of the final product. researchgate.netnih.gov

Future advancements will likely involve the hyphenation of multiple analytical techniques to gain a more comprehensive understanding. For example, coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) could enable the simultaneous quantification and structural elucidation of the ester and its potential degradation products in a single run.

Deeper Mechanistic Understanding of Molecular Interactions

This compound functions as a surfactant, emulsifier, and skin conditioning agent, properties that are dictated by its molecular interactions at interfaces. cosmileeurope.euspecialchem.com A deeper mechanistic understanding of these interactions is key to optimizing its performance in various applications.

Research has begun to explore the synergistic effects that occur when propylene glycol esters are mixed with other surfactants. For example, studies on lecithin (B1663433) and propylene glycol have shown that electrostatic attraction between the molecules can lead to a significant decrease in interfacial tension at a water-oil interface. researchgate.net This suggests that similar synergistic interactions could be at play when this compound is used in combination with other emulsifiers.

Future research will likely employ advanced surface-sensitive techniques to probe these molecular interactions directly. Techniques such as neutron reflectometry and atomic force microscopy (AFM) can provide nanoscale information about the structure and organization of this compound molecules at interfaces. Understanding how it orients itself and interacts with other molecules will allow for the rational design of more effective and stable emulsions and delivery systems. cir-safety.org

Integration of In Silico and Advanced Experimental Approaches

The integration of computational modeling (in silico approaches) with advanced experimental techniques represents a powerful paradigm for accelerating research and development. In silico studies can predict the physicochemical properties and biological interactions of molecules like this compound, guiding experimental work and reducing the need for extensive trial-and-error.

Molecular dynamics simulations, for instance, can be used to model the behavior of this compound at an oil-water interface, providing insights into its emulsifying properties. These simulations can also predict how the ester might interact with skin lipids, which is relevant to its function as a skin conditioning agent and penetration enhancer. cir-safety.org There is existing research on in silico studies of propylene glycol as a skin optical clearing agent, which provides a foundation for similar studies on its esters. researchgate.net

The data generated from these computational models can then be validated and refined using advanced experimental techniques. For example, if a simulation predicts a particular molecular arrangement at an interface, this can be experimentally verified using the surface-sensitive techniques mentioned in the previous section. This iterative cycle of prediction and validation will lead to a more profound understanding of the structure-function relationships of this compound.

Strategies for Enhanced Environmental Management and Remediation

While propylene glycol is considered readily biodegradable, breaking down in the environment, the environmental fate of its esters like the 2-oleate requires more specific investigation. rawsource.comenvironex.net.au Propylene glycol itself is expected to have a half-life of 1-4 days in water under aerobic conditions. cdc.gov Large releases of propylene glycol can lead to a temporary depletion of oxygen in aquatic systems due to rapid biodegradation. environex.net.au

Future research must focus on the complete life cycle assessment of this compound, from its synthesis to its ultimate disposal and degradation. This includes studying its biodegradability in various environmental compartments, such as soil and water, and identifying any potential persistent or toxic degradation products.

Strategies for enhanced environmental management will involve both preventative measures and remediation technologies. On the preventative side, the development of fully biodegradable formulations is a key goal. This involves selecting co-ingredients that are also environmentally benign. For remediation, research into bioremediation techniques that utilize microorganisms capable of efficiently degrading propylene glycol esters will be crucial for addressing any potential spills or contamination. cdc.gov Proper industrial wastewater treatment before disposal is an essential practice to prevent the contamination of natural water bodies. rawsource.com

Table 2: Environmental Fate and Management Considerations

| Aspect | Propylene Glycol | Future Research for this compound |

| Biodegradability | Readily biodegradable in water and soil. rawsource.comcdc.gov | Detailed studies on the biodegradation rate and pathway of the ester form. |

| Aquatic Impact | High concentrations can deplete oxygen. environex.net.au | Assessment of the potential for oxygen depletion and aquatic toxicity. |

| Remediation | Biodegradation is the primary natural attenuation process. cdc.gov | Development of specific bioremediation strategies for ester-contaminated sites. |

| Management | Proper disposal and wastewater treatment. rawsource.comclearwatershelton.com | Life cycle assessment to inform sustainable formulation and disposal guidelines. |

Q & A

Q. What are the standard synthesis protocols for propylene glycol 2-oleate, and how can reaction conditions be optimized for academic-scale production?

this compound is synthesized via esterification of propylene glycol with oleic acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Optimization involves:

- Temperature control : Maintain 60–80°C to balance reaction rate and avoid side reactions (e.g., oxidation of oleic acid) .

- Catalyst selection : Enzymatic catalysts (e.g., lipases) improve specificity and reduce byproducts compared to acid catalysis .

- Molar ratios : A 1:1.2 molar ratio of propylene glycol to oleic acid ensures excess fatty acid for higher ester yield .

- Purification : Use vacuum distillation or column chromatography to isolate the ester from unreacted substrates .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Key methods include:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm ester bond formation and regioselectivity (e.g., distinguishing 1-oleate vs. 2-oleate isomers) .

- Gas chromatography (GC) : Quantify residual oleic acid and propylene glycol using flame ionization detection (FID) .

- FTIR spectroscopy : Identify ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl group reduction .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products should researchers monitor?

Stability is influenced by:

- Temperature : Store at 4°C to minimize hydrolysis; degradation accelerates above 25°C .

- Light exposure : UV light induces oxidation of the oleate moiety, forming peroxides and aldehydes .

- pH : Acidic/basic conditions hydrolyze the ester bond into propylene glycol and oleic acid. Monitor via pH-stat titration .

Advanced Research Questions

Q. What catalytic mechanisms explain the regioselectivity of lipases in synthesizing this compound versus its 1-oleate isomer?

Lipases (e.g., Candida antarctica Lipase B) exhibit selectivity for the secondary hydroxyl group in propylene glycol due to:

- Steric hindrance : The enzyme’s active site accommodates the 2-hydroxyl group more readily .

- Hydrogen bonding : Interactions between the enzyme and glycol’s primary hydroxyl group reduce 1-oleate formation . Computational docking studies (e.g., AutoDock Vina) can model enzyme-substrate interactions to predict selectivity .

Q. How can conflicting data on the oxidative stability of propylene glycol esters be resolved in lipid-based drug delivery studies?

Contradictions arise from variations in:

- Antioxidant use : Studies omitting antioxidants (e.g., BHT) report faster degradation .

- Analytical thresholds : HPLC vs. GC-MS may detect degradation products at different sensitivity levels .

- Matrix effects : Interactions with drug payloads (e.g., hydrophobic APIs) may stabilize or destabilize the ester . Standardize protocols using accelerated stability testing (ICH Q1A guidelines) and cross-validate with multiple analytical methods .

Q. What computational models are available to predict the solvation behavior of this compound in mixed solvent systems?

Molecular dynamics (MD) simulations and COSMO-RS theory can model:

- Solubility parameters : Predict miscibility with water, ethanol, or oils based on Hansen solubility criteria .

- Partition coefficients : Estimate logP values for bioavailability studies . Validate models experimentally via cloud-point titration or UV-Vis spectroscopy .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate study heterogeneity in catalytic efficiency or degradation rates .

- Experimental Design : Employ factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, catalyst loading, stirring rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.